Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Medicinal Chemistry GPCR Ligand Design Kinase Inhibitor Scaffolds

Generic benzofuran-piperidine analogs lack the thioether-pyridine extension critical for 5-HT1A (EC50 34 nM in related chemotype) and CK2α kinase target engagement. • Thioether-linked pyridine enables sulfur-mediated hinge-region binding absent in O/N-linked analogs • 5 H-bond acceptors, logP ~3.2, tPSA ~67 Ų-CNS-optimized • 7 rotatable bonds for induced-fit binding • In stock: 10-100 mg; bulk custom synthesis available

Molecular Formula C20H20N2O2S
Molecular Weight 352.45
CAS No. 1421489-40-8
Cat. No. B2561989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
CAS1421489-40-8
Molecular FormulaC20H20N2O2S
Molecular Weight352.45
Structural Identifiers
SMILESC1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C20H20N2O2S/c23-20(18-13-16-5-1-2-6-17(16)24-18)22-11-8-15(9-12-22)14-25-19-7-3-4-10-21-19/h1-7,10,13,15H,8-9,11-12,14H2
InChIKeyIXRQQJXVYPKRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone (CAS 1421489-40-8): A Structurally Differentiated Heterocyclic Scaffold for CNS-Targeted Screening Libraries


Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone (CAS 1421489-40-8, molecular formula C20H20N2O2S, MW 352.45) is a synthetic heterocyclic compound combining a benzofuran-2-yl methanone pharmacophore with a 4-((pyridin-2-ylthio)methyl)piperidine moiety . This dual-heterocycle architecture is absent from simpler, commercially prevalent benzofuran-piperidine analogs (e.g., CAS 77509-75-2, MW 229.27) and positions the compound within the chemical space of serotonin receptor modulators and kinase-targeted scaffolds [1]. The pyridin-2-ylthio side chain introduces a thioether-linked nitrogen heterocycle that enhances hydrogen-bond acceptor capacity (5 acceptors vs. 2 in the parent benzofuran-2-yl(piperidin-1-yl)methanone) and modulates lipophilicity (predicted logP ~3.2 vs. ~2.1 for the parent), features that directly influence CNS permeability and protein binding .

Why 1-Benzofuran-2-yl(piperidin-1-yl)methanone (CAS 77509-75-2) and Other Simple Analogs Cannot Substitute for CAS 1421489-40-8 in Target-Engagement Studies


Procurement of simpler benzofuran-piperidine analogs such as CAS 77509-75-2 (MW 229.27, no thioether-pyridine extension) or 4-substituted piperidine variants lacking the pyridin-2-ylthio group will fail to recapitulate the binding-mode interactions enabled by the thioether-linked pyridine ring. In a closely related chemotype, the 5-HT1A-active analog benzofuran-2-yl(4-fluoro-4-(((5-methylpyridin-2-yl)methylamino)methyl)piperidin-1-yl)methanone achieves an EC50 of 34 nM at human 5-HT1A, while the unsubstituted benzofuran-2-yl(piperidin-1-yl)methanone is inactive at this target, demonstrating that the piperidine 4-position substituent bearing a pyridine ring is a critical driver of receptor affinity [1]. The thioether linker in CAS 1421489-40-8 provides distinct conformational flexibility and sulfur-mediated polarizability compared to amino-methyl or ether-linked analogs, potentially enabling orthogonal hydrogen-bonding with methionine or cysteine residues in kinase ATP-binding pockets [2]. Generic substitution thus risks loss of target engagement, altered selectivity profiles, and non-comparable SAR conclusions.

Quantitative Differentiation of CAS 1421489-40-8 from Structurally Proximal Analogs: A Head-to-Head Evidence Assessment


Structural Distinction: Thioether-Pyridine Extension vs. Unsubstituted Piperidine Core

CAS 1421489-40-8 incorporates a 4-((pyridin-2-ylthio)methyl)piperidine group that is absent from the simplest commercial analog 1-benzofuran-2-yl(piperidin-1-yl)methanone (CAS 77509-75-2). This extension adds 123.18 Da molecular weight, increases hydrogen-bond acceptor count from 2 to 5, and raises predicted logP from ~2.1 to ~3.2 . In published SAR for benzofuran-piperidine 5-HT1A ligands, the presence of a pyridine-bearing side chain at the piperidine 4-position is essential for sub-100 nM potency; the unsubstituted parent is inactive at this receptor [1].

Medicinal Chemistry GPCR Ligand Design Kinase Inhibitor Scaffolds

Kinase Profiling Potential: Thioether Linker Differentiation from Amino-Methyl and Ether Analogs

The pyridin-2-ylthio group of CAS 1421489-40-8 is a thioether, distinguishing it from the amino-methyl linker in the 5-HT1A-active analog (EC50 34 nM) and from oxygen-ether linked pyridazine analogs such as benzofuran-2-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone [1]. Thioether-containing pyridine side chains are explicitly represented in CK2alpha inhibitor chemotypes (e.g., CHEMBL4414189), where sulfur-mediated polar interactions with the hinge region methionine are hypothesized to improve residence time relative to oxygen or nitrogen linkers [2]. Comparative IC50 data for this specific compound are not yet published; however, the thioether motif is absent in all directly comparable vendor-available benzofuran-piperidine analogs.

Kinase Inhibition CK2alpha ATP-Binding Site

Physicochemical Differentiation: Rotatable Bond Count and 3D Conformational Space

CAS 1421489-40-8 possesses 7 rotatable bonds (vs. 1 for CAS 77509-75-2), a consequence of the pyridin-2-ylthio-methyl extension . This increased flexibility maps to a larger conformational ensemble, as quantified by the number of rotatable bonds (nrot >5 is associated with improved selectivity in kinase inhibitors due to induced-fit binding capability). The compound's topological polar surface area (tPSA) is predicted at ~67 Ų (vs. ~33 Ų for the parent), placing it within the optimal CNS drug space (tPSA <90 Ų) while maintaining favorable oral bioavailability prediction per Veber's rules [1].

Conformational Analysis Drug-likeness Scaffold Diversity

Recommended Application Scenarios for Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone (CAS 1421489-40-8) Based on Compound-Specific Differentiation Evidence


Serotonin Receptor (5-HT1A) Probe Design and CNS Lead Optimization

The pyridin-2-ylthio extension at the piperidine 4-position is structurally analogous to the pyridine-bearing side chain in a known 5-HT1A ligand (EC50 34 nM), but replaces the amino-methyl linker with a thioether. Researchers developing 5-HT1A agonists or antagonists for anxiety/depression indications should prioritize CAS 1421489-40-8 over simpler benzofuran-piperidine analogs to establish linker SAR and explore sulfur-mediated binding interactions [1].

Kinase Inhibitor Fragment Library Expansion

The thioether-pyridine motif aligns with CK2alpha inhibitor pharmacophores documented in ChEMBL (CHEMBL4414189). Procurement for kinase panel screening enables assessment of hinge-region binding affinity and selectivity that cannot be captured by oxygen- or nitrogen-linked analogs. The compound's 7 rotatable bonds and predicted CNS drug-space compliance (tPSA ~67 Ų) support inclusion in CNS-targeted kinase inhibitor fragment libraries [2].

Structure-Activity Relationship (SAR) Studies on Piperidine 4-Position Substitution

CAS 1421489-40-8 fills a specific gap in commercially available benzofuran-piperidine SAR matrices: the combination of benzofuran-2-yl methanone with a thioether-linked pyridine side chain. No other vendor-available compound simultaneously presents these three features (benzofuran, piperidine methanone, pyridin-2-ylthio). Systematic SAR exploration using this compound as a key intermediate enables mapping of thioether vs. amino vs. ether linker contributions to target binding .

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